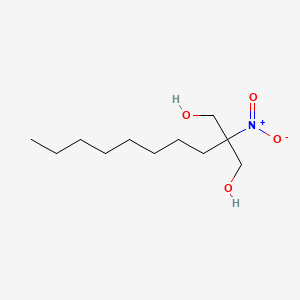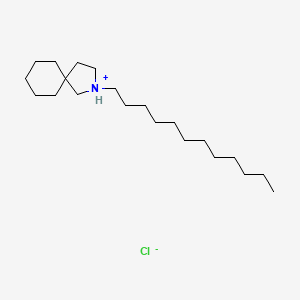
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is a quaternary ammonium compound with the molecular formula C17-H40-N2-O.2I. This compound is known for its unique structure, which includes two triethylammonium groups and an ethoxyethyl linkage. It is primarily used in various chemical and industrial applications due to its ionic properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide typically involves the reaction of triethylamine with an appropriate alkylating agent. The process can be summarized as follows:
Starting Materials: Triethylamine and an alkylating agent such as 1-methyl-2-chloroethoxyethane.
Reaction Conditions: The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Procedure: Triethylamine is added to the solvent, followed by the slow addition of the alkylating agent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
科学的研究の応用
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of ionic liquids and as an additive in electrochemical applications.
作用機序
The mechanism by which Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide exerts its effects involves its ionic nature. The compound can interact with various molecular targets, including cell membranes and enzymes, leading to disruption of normal cellular functions. Its ability to form stable complexes with other molecules also plays a role in its mechanism of action.
類似化合物との比較
Similar Compounds
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
Uniqueness
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is unique due to its specific ethoxyethyl linkage and the presence of two triethylammonium groups. This structure imparts distinct ionic properties and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
64049-89-4 |
|---|---|
分子式 |
C17H40I2N2O |
分子量 |
542.3 g/mol |
IUPAC名 |
triethyl-[2-[2-(triethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C17H40N2O.2HI/c1-8-18(9-2,10-3)14-15-20-17(7)16-19(11-4,12-5)13-6;;/h17H,8-16H2,1-7H3;2*1H/q+2;;/p-2 |
InChIキー |
WETJYPOLZYXLQC-UHFFFAOYSA-L |
正規SMILES |
CC[N+](CC)(CC)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)


![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)





